Ethyl 3-nitrocinnamate
Overview
Description
Ethyl 3-nitrocinnamate is an organic compound with the molecular formula C₁₁H₁₁NO₄. It is a light yellow to orange crystalline solid and is known for its aromatic properties. This compound is a derivative of cinnamic acid, where the ethyl ester is substituted with a nitro group at the meta position on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrocinnamate can be synthesized through the nitration of ethyl cinnamate. The process involves the isomerization of cinnamic acid followed by nitration. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Types of Reactions:
Reduction: this compound undergoes reduction reactions to form ethyl 3-aminocinnamate.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: While less common, oxidation reactions can be performed using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Reduction: Ethyl 3-aminocinnamate.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-nitrocinnamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-nitrocinnamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 4-nitrocinnamate: Similar in structure but with the nitro group at the para position.
Methyl 3-nitrocinnamate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl cinnamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of the nitro group at the meta position, which significantly influences its chemical reactivity and biological activities. This positioning allows for specific interactions in substitution reactions and reduction processes, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPRSLOWNHADS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-71-4 | |
Record name | Ethyl 3-nitrocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5396-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-nitrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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